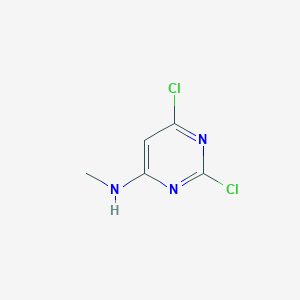

2,6-dichloro-N-methylpyrimidin-4-amine

Vue d'ensemble

Description

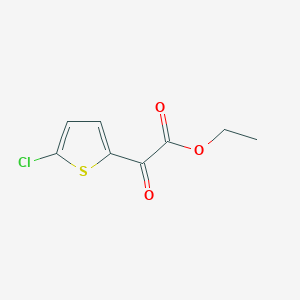

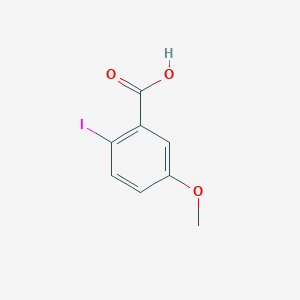

2,6-dichloro-N-methylpyrimidin-4-amine is a chemical compound with the molecular formula C5H5Cl2N3. It has a molecular weight of 178.02 . It is a solid substance that should be stored in a dark place under an inert atmosphere, such as nitrogen or argon, at 2-8°C .

Synthesis Analysis

The synthesis of 2,6-dichloro-N-methylpyrimidin-4-amine involves the reaction of 2,4,6-trichloropyrimidine with methylamine . The reaction is carried out at 0°C and then warmed to room temperature. After 30 minutes, the desired product is formed . The crude material is then purified by column chromatography .Molecular Structure Analysis

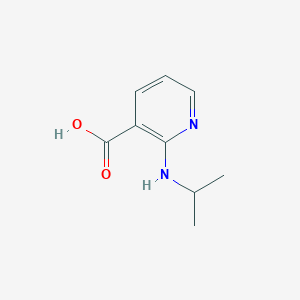

The molecular structure of 2,6-dichloro-N-methylpyrimidin-4-amine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Two of the carbon atoms are substituted with chlorine atoms, and one of the nitrogen atoms is substituted with a methyl group .Physical And Chemical Properties Analysis

2,6-dichloro-N-methylpyrimidin-4-amine is a solid substance with a molecular weight of 178.02 . It should be stored in a dark place under an inert atmosphere, such as nitrogen or argon, at 2-8°C .Applications De Recherche Scientifique

Synthesis of 2-Anilinopyrimidines

- Scientific Field : Organic Chemistry

- Application Summary : 2,6-dichloro-N-methylpyrimidin-4-amine is used in the synthesis of 2-anilinopyrimidines . These compounds have potential bioactivity and are known for their fungicidal and pesticidal properties. Some derivatives have also been evaluated as kinase inhibitors with antiproliferative activity against cancer cell lines .

- Method of Application : The compound is used in aromatic nucleophilic substitution reactions with differently substituted anilines under microwave conditions . The substituents have a significant impact on the course and efficiency of the reaction .

- Results or Outcomes : The use of microwave conditions significantly reduces the reaction time from several hours to a few minutes or seconds compared to conventional heating . This method also results in fewer by-products .

Pharmacologically Active Decorated Six-Membered Diazines

- Scientific Field : Medicinal Chemistry

- Application Summary : 2,6-dichloro-N-methylpyrimidin-4-amine is used in the synthesis of diazine alkaloids, which are two-nitrogen containing compounds found in nature (DNA, RNA, flavors, and fragrances) and have a wide range of pharmacological applications .

- Method of Application : The compound is used in the synthesis of diazines, which are reported to exhibit antimetabolite (antifolate and), anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

- Results or Outcomes : The synthesized diazines have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .

Synthesis of Ionic Liquids

- Scientific Field : Green Chemistry

- Application Summary : 2,6-dichloro-N-methylpyrimidin-4-amine can be used in the synthesis of ionic liquids . Ionic liquids are salts in a liquid state at low temperatures and are often used as green alternatives to traditional solvents in organic synthesis .

- Method of Application : The compound can be used to synthesize new N,N-dimethylpyridin-4-amine based ionic liquids . These ionic liquids can then be used as catalysts in various chemical reactions .

- Results or Outcomes : The use of these ionic liquids as catalysts can increase the efficiency of chemical reactions and reduce the environmental impact compared to traditional solvents .

Safety And Hazards

The safety information for 2,6-dichloro-N-methylpyrimidin-4-amine indicates that it has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

2,6-dichloro-N-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3/c1-8-4-2-3(6)9-5(7)10-4/h2H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLVKPJDPGNLXSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40574295 | |

| Record name | 2,6-Dichloro-N-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-dichloro-N-methylpyrimidin-4-amine | |

CAS RN |

32998-03-1 | |

| Record name | 2,6-Dichloro-N-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloro-N-methylpyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Azabicyclo[4.2.1]nonane](/img/structure/B1316964.png)

![6-Iodo-1H-benzo[d]imidazole](/img/structure/B1316998.png)